Cas no 1481569-97-4 ((2-Cyclobutylthiazol-5-yl)methanol)

(2-Cyclobutylthiazol-5-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (2-Cyclobutylthiazol-5-yl)methanol
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- Inchi: 1S/C8H11NOS/c10-5-7-4-9-8(11-7)6-2-1-3-6/h4,6,10H,1-3,5H2
- InChI Key: MTHLVSDVKMLNCI-UHFFFAOYSA-N
- SMILES: S1C(CO)=CN=C1C1CCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 138
- Topological Polar Surface Area: 61.4
- XLogP3: 1.2
(2-Cyclobutylthiazol-5-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A059005988-1g |
(2-Cyclobutylthiazol-5-yl)methanol |
1481569-97-4 | 97% | 1g |
684.00 USD | 2021-06-01 | |
Chemenu | CM505787-1g |
(2-Cyclobutylthiazol-5-yl)methanol |
1481569-97-4 | 97% | 1g |
$691 | 2022-12-31 |
(2-Cyclobutylthiazol-5-yl)methanol Related Literature
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
Additional information on (2-Cyclobutylthiazol-5-yl)methanol
Chemical Profile of (2-Cyclobutylthiazol-5-yl)methanol (CAS No. 1481569-97-4)
The compound (2-Cyclobutylthiazol-5-yl)methanol, identified by the CAS registry number 1481569-97-4, is a structurally unique organic compound with potential applications in various chemical and pharmaceutical industries. This compound belongs to the thiazole derivative family, which has been extensively studied for its diverse biological activities and synthetic versatility. The molecule consists of a thiazole ring substituted with a cyclobutyl group at the 2-position and a methanol group at the 5-position, making it a valuable intermediate for further chemical modifications.
Recent studies have highlighted the importance of thiazole derivatives in drug discovery, particularly in the development of anti-inflammatory, antifungal, and anticancer agents. The substitution pattern of (2-Cyclobutylthiazol-5-yl)methanol suggests that it could serve as a precursor for more complex bioactive molecules. Researchers have explored the synthesis of this compound through various routes, including nucleophilic substitution and cyclization reactions, to optimize its production efficiency and purity.
The physical and chemical properties of (2-Cyclobutylthiazol-5-yl)methanol have been characterized using advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies reveal that the compound exhibits good solubility in organic solvents and moderate stability under physiological conditions. Its molecular structure, with the cyclobutane ring fused to the thiazole moiety, contributes to its unique electronic properties, making it a promising candidate for electronic materials research.
In terms of applications, (2-Cyclobutylthiazol-5-yl)methanol has shown potential in the field of material science as a building block for constructing advanced materials with tailored functionalities. For instance, its ability to form stable coordination complexes with transition metals has been exploited in catalytic applications. Additionally, its role as an intermediate in pharmaceutical synthesis has been documented in several recent patents, underscoring its importance in drug development pipelines.
From an environmental perspective, the synthesis and handling of (2-Cyclobutylthiazol-5-yl)methanol must adhere to strict safety protocols to minimize ecological impact. Researchers have emphasized the need for green chemistry approaches to reduce waste generation and improve atom economy during its production. Ongoing studies are also focused on understanding its biodegradation pathways to ensure sustainable use in industrial settings.
In conclusion, (2-Cyclobutylthiazol-5-yl)methanol (CAS No. 1481569-97-4) is a versatile compound with significant potential across multiple disciplines. Its structural features, combined with recent advancements in synthetic methodologies and application studies, position it as a key player in modern chemical research. As ongoing investigations continue to uncover new properties and uses for this compound, its role in both academic and industrial sectors is expected to grow significantly.
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